molecular formula C9H14ClNO B1383612 3-Methoxy-2,5-dimethylaniline hydrochloride CAS No. 861555-59-1

3-Methoxy-2,5-dimethylaniline hydrochloride

Cat. No.: B1383612
CAS No.: 861555-59-1
M. Wt: 187.66 g/mol
InChI Key: HWDAUACVWJIZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,5-dimethylaniline hydrochloride (CAS: 861555-59-1) is an aromatic amine derivative with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . This compound, appearing as a solid, serves as a valuable synthetic intermediate and molecular building block in organic and medicinal chemistry research . Its structure, featuring methoxy and methyl group substitutions on the aniline ring, confers unique electronic and steric properties that are exploited in the synthesis of more complex molecules, such as tool compounds and specialized chemical entities . Researchers utilize related aniline derivatives as key precursors in the synthesis of compounds like azo dyes and dithiocarbamates . As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form. Proper storage conditions at 2–8°C are recommended to preserve product integrity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-2,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)7(2)9(5-6)11-3;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDAUACVWJIZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Dehydrogenation of Cyclohexenone Oxime Derivatives

Method Overview:
This approach involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime to yield 3,5-dimethylaniline, which can then be converted to its hydrochloride salt.

Process Details:

  • Preparation of the Oxime:
    3,5-Dimethyl-cyclohexenone oxime is synthesized via oximation of the corresponding ketone, typically by reacting 3,5-dimethyl-cyclohexenone with hydroxylamine hydrochloride under controlled conditions.
  • Catalytic Dehydrogenation:
    The oxime is subjected to gaseous phase dehydrogenation at temperatures between 200°C and 500°C over noble metal catalysts such as palladium, platinum, ruthenium, or rhodium supported on carriers like silica, alumina, or zeolites.

    • Catalyst Example: 1% Pd on SiO₂.
    • Reaction Conditions:
      • Temperature: ~280°C
      • Atmosphere: Hydrogen or inert gases to facilitate dehydrogenation
      • Catalyst activation involves reduction prior to reaction.
  • Outcome:
    The process yields 3,5-dimethylaniline with high selectivity, which is subsequently purified through distillation.

Conversion to Hydrochloride:
The free amine is dissolved in an appropriate solvent (e.g., ethanol), and HCl gas or aqueous HCl is introduced to form the hydrochloride salt, which precipitates out.

Advantages:

  • Avoids use of harsh reagents.
  • Suitable for large-scale production.
  • High yield (~79%) as per patent data.

Nitration, Reduction, and Methylation Pathway

Method Overview:
This classical route involves nitration of toluene derivatives, followed by reduction and methylation steps to obtain the desired amine hydrochloride.

Step-by-step Process:

  • Step 1: Nitration of 2,5-Dimethylaniline

    • Starting from commercially available 2,5-dimethylaniline, nitration is performed using a mixture of concentrated sulfuric and nitric acids to introduce a nitro group ortho or para to existing methyl groups.
  • Step 2: Reduction of Nitro Group

    • The nitro compound is reduced to the corresponding amine via catalytic hydrogenation (e.g., Pd/C catalyst) under mild conditions.
  • Step 3: Methoxylation

    • The amino group is methylated using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base, introducing the methoxy group at the desired position.
  • Step 4: Formation of Hydrochloride Salt

    • The free amine is converted into its hydrochloride salt by treatment with gaseous HCl or hydrochloric acid in suitable solvents.

Notes:

  • This route allows precise control over substitution patterns.
  • The process is amenable to industrial scaling but involves multiple steps.

Research Findings:

  • Similar methylation and reduction pathways are documented in aromatic amine synthesis literature, emphasizing their versatility.

Direct Amination via Aromatic Substitution

Method Overview:
A more direct approach involves the amino substitution of methylated aromatic compounds through electrophilic aromatic substitution, followed by methylation and salt formation.

Process Details:

  • Step 1: Methylation of Aniline Derivatives

    • Starting from 2,5-dimethylaniline, selective methoxylation is achieved using methylating agents under controlled conditions.
  • Step 2: Nitration and Reduction (if necessary)

    • To introduce additional amino groups or modify substitution patterns, nitration followed by catalytic hydrogenation can be performed.
  • Step 3: Conversion to Hydrochloride

    • The final amino compound is converted into its hydrochloride salt via acid treatment.

Advantages:

  • Simplifies the process by reducing steps.
  • Suitable for specific substitution patterns.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Catalyst/Reagents Reaction Conditions Yield (%) Remarks
Catalytic Dehydrogenation 3,5-Dimethyl-cyclohexenone oxime Dehydrogenation Noble metal catalysts (Pd, Pt, Ru) 200–500°C, gaseous phase 79 High efficiency, scalable
Nitration-Reduction-Methylation 2,5-Dimethylaniline Nitration, reduction, methylation HNO₃, H₂, Pd/C, methylating agents Mild to moderate Variable Multi-step, versatile
Aromatic Substitution Methylated aromatic compounds Electrophilic substitution Methylating agents Mild to moderate Variable Suitable for specific derivatives

Research Findings and Notes

  • Catalytic dehydrogenation stands out as the most efficient and environmentally friendly method, especially when employing noble metal catalysts supported on inert carriers, as demonstrated in patent US4375560A.

  • Preparation from raw aromatic amines via nitration and methylation is well-established but involves multiple steps and reagents, which may generate waste and require careful handling.

  • The direct substitution methods are suitable for specific derivatives but may lack the scalability or yield efficiency of catalytic dehydrogenation.

  • The choice of method depends on the availability of starting materials, desired purity, and industrial scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : MDMH serves as an intermediate in synthesizing complex organic molecules, including dyes and pharmaceuticals. Its unique structure allows for diverse chemical modifications that are crucial in developing new compounds.
  • Study of Reaction Mechanisms : MDMH is used to investigate various reaction pathways and mechanisms, providing insights into electrophilic substitutions and other chemical transformations.

Biology

  • Biochemical Assays : MDMH is employed in assays to study enzyme activities and protein interactions. Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties .
  • Antimicrobial Efficacy : Research indicates that derivatives of MDMH exhibit significant antibacterial activity against resistant strains, highlighting its potential in developing new antimicrobial agents.
  • Anticancer Activity : In vitro studies have demonstrated that MDMH can inhibit growth in colorectal cancer cell lines, suggesting it may act through mitochondrial-mediated pathways leading to apoptosis .

Industry

  • Production of Dyes and Pigments : MDMH plays a vital role in the dye industry as a precursor for various pigments. Its ability to undergo multiple chemical reactions makes it suitable for synthesizing colorants with specific properties .
  • Manufacturing of Polymers and Resins : The compound is also utilized in producing industrial materials such as polymers and resins, contributing to various applications across sectors.

Case Studies

Study FocusFindings
Antimicrobial PropertiesCompounds derived from MDMH exhibited significant effectiveness against resistant bacteria.
Anticancer MechanismsInhibition of colorectal cancer cell growth observed; treatment led to G2/M phase arrest.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The methoxy group’s position (3 vs. 4) alters electronic effects. For example, a para-methoxy group (4-position) exerts stronger electron-donating resonance effects compared to meta (3-position), influencing reactivity in electrophilic aromatic substitution .
  • Hydrochloride Salt : All listed compounds (except 3-methoxy-2,6-dimethylaniline) are hydrochloride salts, improving aqueous solubility and stability during synthesis .

Research Findings and Data Gaps

  • Market Trends : 2,5-Dimethylaniline hydrochloride (CAS 3166-74-3) shows broad applications in agrochemicals, with market data spanning 1997–2046 .

Biological Activity

3-Methoxy-2,5-dimethylaniline hydrochloride (MDMH) is a compound of significant interest in both biological and chemical research due to its diverse applications and biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant case studies, integrating findings from various sources.

This compound is an aromatic amine characterized by the presence of methoxy and dimethyl groups on its benzene ring. Its chemical structure influences its reactivity and biological interactions:

  • Chemical Formula : C10H15ClN2O
  • Molecular Weight : 202.69 g/mol

The presence of the methoxy group enhances its solubility in organic solvents, while the dimethyl groups influence its steric hindrance and electronic properties.

The biological activity of MDMH is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways through:

  • Enzyme Inhibition : MDMH has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Protein Interactions : It acts as a probe in biochemical assays to study protein interactions and enzyme activity.

Antimicrobial Properties

MDMH derivatives have demonstrated potential antimicrobial activities against various pathogens. Studies indicate that certain derivatives exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, compounds derived from MDMH showed minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against these pathogens .

Anticancer Activity

Research has highlighted the anticancer potential of MDMH. It has been evaluated for its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism appears to involve the inhibition of critical signaling pathways such as PI3K/AKT/mTOR, which are pivotal in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 4–8 μg/mL
AnticancerHCT116 (Colorectal cancer cells)Inhibition of proliferation
Apoptosis InductionCaco-2 (Colorectal cancer cells)Induction via PI3K/AKT/mTOR pathway

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of MDMH derivatives reported that compounds synthesized from MDMH exhibited significant antibacterial activity against resistant strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
  • Anticancer Mechanisms : In vitro studies revealed that MDMH significantly inhibited growth in colorectal cancer cell lines, demonstrating a strong potential for development as a therapeutic agent. The results indicated that treatment with MDMH led to cell cycle arrest in the G2/M phase and decreased mitochondrial membrane potential, suggesting a mitochondrial-mediated apoptotic pathway .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that MDMH undergoes metabolic transformations such as n-demethylation and oxidation. These metabolic pathways are crucial for understanding the compound's bioavailability and therapeutic efficacy .

Q & A

Q. What are the recommended storage conditions for 3-Methoxy-2,5-dimethylaniline hydrochloride to ensure stability?

  • Methodological Answer : For short-term storage (1–2 weeks), keep the compound at -4°C in a tightly sealed, light-protected container. For long-term stability (1–2 years), store at -20°C under an inert nitrogen atmosphere to prevent degradation via oxidation or hydrolysis. These conditions minimize exposure to moisture and oxygen, which can alter the compound’s reactivity .

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of 0.03 M potassium phosphate buffer (pH 5.0) and methanol (70:30 v/v). Validate the method by assessing linearity (e.g., 1–10 µg/mL range), recovery rates (>99%), and relative standard deviation (RSD <1.5%) across triplicate runs. Compare retention times and UV spectra (e.g., 207 nm) against certified reference standards .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.
  • First Aid : In case of skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention.
  • Storage : Segregate from oxidizing agents and acids. Follow NFPA 704 guidelines (Health Hazard = 2, Flammability = 0) .

Advanced Research Questions

Q. How can electrochemical methods be optimized for detecting derivatives of this compound?

  • Methodological Answer : Modify carbon paste electrodes (CPEs) with surfactants (e.g., 2% 1-octanaminium bromide) to enhance peak separation in voltammetric analysis. For example, in pH 5.0 buffer, differential pulse voltammetry (DPV) can achieve detection limits of 4 × 10⁻⁷ M for ascorbic acid and 5 × 10⁻⁷ M for dopamine. Optimize surfactant concentration to balance sensitivity and resolution, ensuring minimal interference from matrix components .

Q. What strategies resolve contradictions in reported synthesis yields for aromatic amine hydrochlorides?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or NMR to track intermediate formation (e.g., Schiff base intermediates).
  • Purification : Employ recrystallization in ethanol/water mixtures (70:30 v/v) to remove unreacted precursors.
  • Validation : Cross-reference yields with alternative synthetic routes (e.g., acid-catalyzed deprotection of Boc-protected amines in dioxane/HCl) and assess reproducibility via triplicate trials .

Q. How does the oxidation behavior of this compound influence its application in polymer synthesis?

  • Methodological Answer : In NH₄F·2.35HF medium, the compound undergoes electrochemical oxidation to form conductive polymers. Cyclic voltammetry (CV) at 50 mV/s reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl). Adjust monomer concentration (e.g., 0.1–0.5 M) and scan rates to optimize polymer conductivity. Post-synthesis, characterize using SEM for morphology and four-point probe measurements for conductivity (typical range: 10⁻³–10⁻² S/cm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.